AcAsp-D-Glu-Leu-Glu-Cha-Cys
Description
Structural Identification and Nomenclature
This compound is a synthetic hexapeptide with the sequence Acetyl-Aspartyl-D-Glutamyl-Leucyl-Glutamyl-Cyclohexylalanyl-Cysteine . Its IUPAC name, N-acetyl-L-aspartyl-D-α-glutamyl-L-leucyl-L-α-glutamyl-3-cyclohexyl-L-alanyl-L-cysteine , reflects its stereochemical configuration and modifications (Figure 1). Key structural features include:
- Acetylation at the N-terminal to enhance proteolytic stability.
- D-Glutamic acid at position 2, which alters backbone conformation to favor protease binding.
- Cyclohexylalanine (Cha) at position 5, a non-proteinogenic amino acid that introduces hydrophobicity and steric bulk to optimize interactions with the S4 pocket of HCV NS3/4A protease.
The molecular formula is C₃₄H₅₄N₆O₁₄S , with a molecular weight of 803.89 g/mol. Codon mappings for natural residues (e.g., Leu: CUA/CUG; Glu: GAA/GAG) underscore the synthetic origin of this peptide, as Cha lacks a corresponding genetic codon.
Biological Significance in Protease Inhibition Contexts
This compound inhibits HCV NS3/4A protease, a serine protease essential for viral polyprotein processing. Mechanistically:
- Electrostatic complementarity : Acidic residues (Asp, Glu) at positions 1, 2, and 4 interact with basic residues (Arg, Lys) in the protease’s S6, S5, and S3 subsites, respectively.
- Cha residue : Fills the hydrophobic S4 pocket, displacing water molecules and enhancing binding enthalpy.
- D-Glu configuration : Prevents hydrolysis by host proteases while maintaining affinity for the target.
Comparative studies show that truncating the P6-P5 residues (e.g., removing Asp or Glu) reduces potency by >100-fold, underscoring the necessity of these interactions. For example, analogs lacking the N-terminal acetyl group exhibit IC₅₀ values >10 μM, whereas this compound derivatives achieve submicromolar inhibition.
Historical Development in Peptide-Based Drug Design
The development of this compound emerged from iterative optimization of early substrate-based inhibitors:
- First-generation peptides : Derived from NS4A/4B and NS5A/5B cleavage sites, these inhibitors (e.g., Ac-Asp-Glu-Met-Glu-Glu-Cys-OH) suffered from poor pharmacokinetics due to excessive peptide character.
- Backbone modifications : Introduction of D-amino acids (e.g., D-Glu) and non-natural residues (e.g., Cha) reduced susceptibility to proteolysis while retaining binding affinity.
- Truncation strategies : Removing non-essential residues (e.g., Methionine) simplified synthesis without compromising activity, as evidenced by IC₅₀ improvements from 150 μM to 0.0015 μM in optimized analogs.
This compound’s design reflects a balance between mimicking natural substrates and introducing synthetic elements to overcome inherent limitations of peptide therapeutics.
Table 1. Key Structural Features and Analog Comparisons
| Feature | This compound | Early Analog (IRBM 13) | Optimized Analog (IRBM 17) |
|---|---|---|---|
| Sequence | Ac-Asp-D-Glu-Leu-Glu-Cha-Cys | Ac-Asp-Glu-Met-Glu-Glu-Cys | Ac-Asp-D-Gla-Leu-Ile-Cha-Cys |
| IC₅₀ (μM) | 0.002 (estimated) | 1.0 | 0.0015 |
| Non-natural residues | Cha, D-Glu | None | Cha, D-Gla |
| Proteolytic stability | High | Low | High |
Data derived from protease inhibition assays.
Properties
Molecular Formula |
C34H54N6O14S |
|---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H54N6O14S/c1-17(2)13-22(38-29(48)20(9-11-26(42)43)37-33(52)24(15-28(46)47)35-18(3)41)31(50)36-21(10-12-27(44)45)30(49)39-23(14-19-7-5-4-6-8-19)32(51)40-25(16-55)34(53)54/h17,19-25,55H,4-16H2,1-3H3,(H,35,41)(H,36,50)(H,37,52)(H,38,48)(H,39,49)(H,40,51)(H,42,43)(H,44,45)(H,46,47)(H,53,54)/t20-,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
SYHFABLPDKKGNQ-RFXJPFPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with anchoring the C-terminal cysteine residue to a solid support. 2-Chlorotrityl chloride resin is preferred for acid-labile anchoring due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with Fmoc chemistry. For AcAsp-D-Glu-Leu-Glu-Cha-Cys, the cysteine thiol is protected with a trityl (Trt) or tetrahydropyranyl (Thp) group to prevent oxidation during synthesis. Loading is achieved by reacting Fmoc-Cys(Trt)-OH or Fmoc-Cys(Thp)-OH with the resin in dichloromethane (DCM) containing 1–2% diisopropylethylamine (DIPEA). A typical loading efficiency of >95% is attained using 3 equivalents of the amino acid relative to resin capacity.
Sequential Coupling of Amino Acids
The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Critical steps include:
Incorporation of D-Glutamic Acid
The D-Glu residue at position 2 introduces stereochemical complexity. To minimize epimerization, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with collidine (2,4,6-trimethylpyridine) is employed as the coupling reagent. Preactivation of Fmoc-D-Glu(OtBu)-OH (5 equivalents) with HATU (4.5 equivalents) and HOAt (4.5 equivalents) in DMF ensures >98% coupling efficiency, with epimerization limited to <5%.
Cyclohexylalanine (Cha) Coupling
Cha, a non-proteinogenic hydrophobic residue, requires extended coupling times (2–3 hours) due to steric hindrance. A mixture of DIC (diisopropylcarbodiimide) and Oxyma Pure in DMF achieves >95% incorporation, as confirmed by Kaiser tests.
Aspartic Acid and Leucine Integration
Standard Fmoc protocols suffice for Asp(OtBu) and Leu. Double couplings are recommended for Asp to prevent aspartimide formation, particularly when followed by D-Glu.
Cysteine Protection and Deprotection Strategies
Thiol Group Protection
Cysteine’s sulfhydryl group is protected throughout synthesis to avoid disulfide formation or side reactions. Comparative data for common protecting groups are summarized below:
| Protecting Group | Cleavage Conditions | Racemization Risk | Solubility Profile |
|---|---|---|---|
| Trt | 95% TFA, 2.5% H2O, 2.5% TIS | Moderate (3.3%) | Moderate |
| Thp | 95% TFA, 2.5% H2O, 2.5% TIS | Low (0.74%) | High |
| Acm | I2 in MeOH/H2O | High | Low |
Data from SigmaAldrich protocols and UC Irvine guidelines recommend Thp protection for this compound due to its lower racemization and compatibility with TFA cleavage.
Final Deprotection and Cleavage
The peptide is cleaved from the resin using a TFA-based cocktail (TFA:H2O:TIS = 95:2.5:2.5) for 2–4 hours, simultaneously removing side-chain protections (e.g., OtBu from Glu/Asp) and the Thp group from cysteine. Global deprotection yields the free peptide with >90% purity, as verified by HPLC.
Optimization and Troubleshooting
Coupling Reagent Efficiency
A comparative study of coupling reagents for D-Glu incorporation revealed the following results:
| Reagent System | Coupling Efficiency | Epimerization |
|---|---|---|
| HATU/Collidine | 98% | 4.8% |
| HBTU/DIPEA | 95% | 6.2% |
| DIC/Oxyma | 92% | 7.1% |
HATU/collidine emerges as the optimal system, balancing speed and stereochemical integrity.
Racemization Mitigation
Epimerization at D-Glu is minimized by:
-
Low temperature (0–4°C) during activation and coupling.
-
Short activation times (<5 minutes) for Fmoc-D-Glu(OtBu)-OH.
-
Collidine as a base, which reduces β-sheet formation on the resin.
Analytical Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) typically shows a single major peak (>95% purity) at 214 nm. Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 802.9 [M+H]+.
Disulfide Formation (If Required)
For oxidized forms, the free cysteine thiol is treated with 10% DMSO in aqueous buffer (pH 7.4) for 24 hours, yielding intramolecular disulfide bonds. Reaction progress is monitored by Ellman’s assay.
Applications and Derivatives
This compound derivatives have been explored as hepatitis C virus (HCV) NS3 protease inhibitors, with IC50 values as low as 0.015 µM when Cha is substituted with bulkier residues. Structure-activity relationship (SAR) studies emphasize the critical role of the D-Glu and Cha residues in binding affinity .
Chemical Reactions Analysis
Types of Reactions
AcAsp-D-Glu-Leu-Glu-Cha-Cys can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions at specific amino acid side chains.
Scientific Research Applications
Medicinal Chemistry
AcAsp-D-Glu-Leu-Glu-Cha-Cys has been extensively studied for its inhibitory effects on specific proteases, particularly the NS3 serine protease of the hepatitis C virus (HCV). The compound has shown promising results as a potential antiviral agent by inhibiting viral replication through its interaction with the protease's active site. This mechanism prevents the processing of viral proteins, which is crucial for viral maturation and propagation .
Biochemistry
In biochemical research, this compound serves as a model compound for studying peptide synthesis and modification techniques. Its unique structure allows researchers to explore various chemical reactions, including oxidation and reduction processes involving the cysteine residue. These reactions are critical for understanding peptide behavior in biological systems and developing new therapeutic agents .
Pharmaceutical Development
The compound's potential as a drug candidate has led to its investigation in the development of peptide-based therapeutics. Its ability to inhibit specific enzymes makes it a valuable reference compound in drug design, particularly for conditions related to viral infections. The synthesis methods employed, such as solid-phase peptide synthesis (SPPS), facilitate the production of high-purity peptides suitable for clinical applications .
Case Study 1: Inhibition of HCV Protease
A study demonstrated that this compound effectively inhibited the NS3 serine protease in vitro, showcasing IC50 values that indicate strong binding affinity. The results suggest that modifications to the peptide structure could enhance its efficacy against HCV .
Case Study 2: Peptide Synthesis Techniques
Research on various synthesis methods highlighted the efficiency of solid-phase peptide synthesis for producing this compound. The study emphasized the importance of optimizing coupling and deprotection steps to achieve high yields and purity necessary for therapeutic applications .
Mechanism of Action
The mechanism of action of AcAsp-D-Glu-Leu-Glu-Cha-Cys involves its interaction with specific proteases. The compound binds to the active site of the protease, inhibiting its activity. This inhibition can prevent the protease from processing viral proteins, thereby hindering viral replication. The molecular targets include the NS3 protease of the hepatitis C virus, and the pathways involved are related to viral protein processing and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
A structural analog, AC-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ (), shares similarities in peptide backbone complexity but differs significantly in functional groups and applications. Key distinctions include:
Quality and Stability Parameters
- Disulfide Bonding: Both this compound and glutenins utilize cysteine for crosslinking. However, glutenins’ polymeric structure requires precise cysteine positioning (e.g., Glu-D1d’s 5+10 subunits), which correlates with superior baking quality .
- Stereochemistry: D-Glu in this compound may confer resistance to enzymatic degradation compared to L-Glu in glutenins, a feature critical for therapeutic peptides .
Q & A
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
- Methodological Answer : Integrate biophysical chemists for structural analysis, pharmacologists for in vivo models, and computational biologists for pathway mapping. Establish shared data platforms (e.g., LabArchives) for real-time collaboration. Use consensus workshops to align hypotheses and methodologies across disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
